molecular formula C11H15NSi B3348706 5-trimethylsilyl-1H-indole CAS No. 18359-68-7

5-trimethylsilyl-1H-indole

Cat. No.: B3348706
CAS No.: 18359-68-7
M. Wt: 189.33 g/mol
InChI Key: YMVKUCPKOOLTDV-UHFFFAOYSA-N
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Description

5-Trimethylsilyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are used in various fields such as chemistry, biology, and medicine. The trimethylsilyl group in this compound enhances its stability and reactivity, making it a valuable compound for synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-trimethylsilyl-1H-indole typically involves the introduction of a trimethylsilyl group to the indole nucleus. One common method is the silylation of indole using trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Trimethylsilyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms of indole.

    Substitution: Electrophilic substitution reactions are common, where the trimethylsilyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted indoles, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds.

Scientific Research Applications

5-Trimethylsilyl-1H-indole has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-trimethylsilyl-1H-indole involves its interaction with various molecular targets and pathways. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Trimethylsilyl-1H-indole: Similar in structure but with the trimethylsilyl group at a different position.

    5-Methyl-1H-indole: Lacks the trimethylsilyl group but has a similar indole nucleus.

    5-Bromo-1H-indole: Contains a bromine atom instead of the trimethylsilyl group.

Uniqueness

5-Trimethylsilyl-1H-indole is unique due to the presence of the trimethylsilyl group, which enhances its stability and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other indole derivatives.

Properties

IUPAC Name

1H-indol-5-yl(trimethyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NSi/c1-13(2,3)10-4-5-11-9(8-10)6-7-12-11/h4-8,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVKUCPKOOLTDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC2=C(C=C1)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10550647
Record name 5-(Trimethylsilyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18359-68-7
Record name 5-(Trimethylsilyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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